molecular formula C7H6BClF2O3 B8203887 (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid

(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid

Cat. No. B8203887
M. Wt: 222.38 g/mol
InChI Key: LBNMUKAJMCSMPJ-UHFFFAOYSA-N
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Description

(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClF2O3 . It has a molecular weight of 222.38 . This compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is 1S/C7H6BClF2O3/c9-5-2-1-4 (8 (12)13)3-6 (5)14-7 (10)11/h1-3,7,12-13H . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is a solid at room temperature .

Mechanism of Action

The mechanism of action for (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is not specified in the search results. Boronic acids are often used in the synthesis of biologically active molecules .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

[3-chloro-4-(difluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF2O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNMUKAJMCSMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid

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